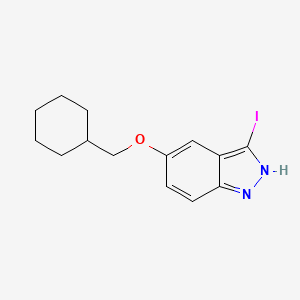

5-(Cyclohexylmethoxy)-3-iodo-1H-indazole

Description

Systematic IUPAC Name and Molecular Formula

The compound 5-(Cyclohexylmethoxy)-3-iodo-1H-indazole is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines as 5-(cyclohexylmethoxy)-3-iodo-2H-indazole . This nomenclature reflects the core indazole structure substituted at position 3 with an iodine atom and at position 5 with a cyclohexylmethoxy group. The molecular formula, C₁₄H₁₇IN₂O , indicates the presence of 14 carbon atoms, 17 hydrogen atoms, one iodine atom, two nitrogen atoms, and one oxygen atom. The molecular weight is calculated as 356.20 g/mol .

The IUPAC name is derived through the following steps:

- Identification of the parent heterocycle (indazole, a bicyclic structure comprising a benzene ring fused to a pyrazole ring).

- Numbering the indazole core to prioritize the lowest possible locants for substituents. The iodine atom occupies position 3, while the cyclohexylmethoxy group is at position 5.

- The cyclohexylmethoxy substituent is named as a methoxy group (-OCH₃) attached to a cyclohexyl ring.

Structural Isomerism and Tautomeric Forms

Indazole derivatives exhibit tautomerism due to the mobility of the hydrogen atom between the two nitrogen atoms in the pyrazole ring. For this compound, this results in two tautomeric forms:

- 1H-indazole tautomer : The hydrogen atom is bonded to the nitrogen at position 1.

- 2H-indazole tautomer : The hydrogen atom is bonded to the nitrogen at position 2.

While the IUPAC name specifies the 2H-indazole form, databases often list both tautomers as synonymous designations. Structural isomerism is limited due to the fixed positions of the iodine and cyclohexylmethoxy groups. However, positional isomerism could theoretically arise if these substituents occupied different positions on the indazole core (e.g., 4-iodo-6-cyclohexylmethoxy), though such isomers are distinct compounds and not relevant to the current structure.

CAS Registry Number and PubChem CID

As of the latest accessible data, the CAS Registry Number for this compound is not explicitly listed in public databases. However, the compound is comprehensively documented in PubChem under the PubChem CID 155387451 . This identifier facilitates access to experimental and computational data, including structural, spectral, and physicochemical properties.

Synonymous Designations in Chemical Databases

The compound is recognized under multiple synonymous designations across chemical databases, reflecting variations in tautomeric naming and vendor-specific cataloging practices:

| Synonym | Database | Identifier |

|---|---|---|

| This compound | PubChem | CID 155387451 |

| 5-(cyclohexylmethoxy)-3-iodo-2H-indazole | PubChem | CID 155387451 |

| A1-34207 | PubChem | CID 155387451 |

These synonyms highlight the compound’s dual tautomeric representation and its use in research contexts under vendor-specific codes. The consistent molecular formula (C₁₄H₁₇IN₂O ) and weight (356.20 g/mol ) across listings confirm structural uniformity despite nomenclature differences.

Properties

IUPAC Name |

5-(cyclohexylmethoxy)-3-iodo-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17IN2O/c15-14-12-8-11(6-7-13(12)16-17-14)18-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMNAAQLDUTSLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=CC3=C(NN=C3C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Iodination of Indazole Precursors

The most straightforward route involves iodinating a pre-functionalized indazole scaffold. For example, 1H-indazole-5-carbaldehyde derivatives undergo iodination at the 3-position using iodine () in the presence of potassium carbonate () and dimethylformamide (DMF). This method leverages the nucleophilic character of the indazole’s N-1 nitrogen, which facilitates electrophilic aromatic substitution. After iodination, the 5-position is functionalized with a cyclohexylmethoxy group via Williamson ether synthesis. Cyclohexylmethyl bromide reacts with the hydroxyl group under basic conditions (e.g., sodium hydride/THF), yielding the target compound.

Key challenges include avoiding over-iodination and ensuring compatibility between iodination and subsequent alkoxylation steps. For instance, harsh iodination conditions may degrade sensitive functional groups, necessitating protective strategies for the hydroxyl group prior to iodine introduction.

Multi-Step Synthesis via Nitro Intermediates

An alternative approach begins with 5-nitro-1H-indazole, which undergoes iodination at the 3-position followed by nitro reduction and alkoxylation. This method is exemplified by the synthesis of 3-iodo-5-nitro-1H-indazole using iron and ammonium chloride in ethanol/water, achieving an 85% yield of the intermediate 5-amino-3-iodo-1H-indazole. Subsequent diazotization and substitution with cyclohexylmethanol introduces the alkoxy group.

This pathway offers better control over regiochemistry but requires additional purification steps to isolate intermediates. The nitro group’s electron-withdrawing properties also enhance iodination efficiency at the 3-position, as demonstrated in patents leveraging directed ortho-metallation.

Alkoxylation Prior to Iodination

Inverting the functionalization sequence, some protocols introduce the cyclohexylmethoxy group before iodination. For example, 5-hydroxy-1H-indazole is alkylated with cyclohexylmethyl bromide under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate), followed by iodination using and in acidic media. This method avoids protecting group strategies but risks iodine incorporation at undesired positions due to the alkoxy group’s directing effects.

Comparative Analysis of Synthesis Methods

Research Findings and Mechanistic Insights

Solvent and Base Effects

The choice of solvent critically influences iodination efficiency. Polar aprotic solvents like DMF stabilize iodide ions and enhance electrophilic substitution rates, whereas protic solvents (e.g., water) may hydrolyze sensitive intermediates. Similarly, bases such as deprotonate the indazole ring, facilitating iodine incorporation at the 3-position.

Protecting Group Strategies

Protecting the indazole’s N-1 nitrogen with groups like benzyl or tert-butoxycarbonyl () prevents unwanted side reactions during iodination. However, these groups must be removable under mild conditions to avoid degrading the alkoxy substituent. Recent studies highlight the utility of transient protecting groups that auto-remove under reaction conditions, streamlining synthesis.

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation:

- The compound can undergo oxidation reactions, particularly at the cyclohexylmethoxy group, leading to the formation of cyclohexanone derivatives.

-

Reduction:

- Reduction of the iodine atom can lead to the formation of the corresponding hydrogenated indazole derivative.

-

Substitution:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.

Major Products:

- Oxidation can yield cyclohexanone derivatives.

- Reduction can yield hydrogenated indazole derivatives.

- Substitution can yield various functionalized indazole derivatives depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Development

Mechanism of Action:

5-(Cyclohexylmethoxy)-3-iodo-1H-indazole acts as a promising scaffold for synthesizing bioactive molecules. Its structure allows for modulation of biological pathways, making it a candidate for drugs targeting neurological disorders and cancer therapies.

Case Studies:

- A study demonstrated that indazole derivatives exhibit anticancer properties, with compounds similar to this compound showing effectiveness against various cancer cell lines such as HCT-116 and MDA-MB-231. The results indicated that modifications in the indazole structure could enhance bioactivity (source: MDPI) .

Data Table: Anticancer Activity of Indazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Activity Level |

|---|---|---|---|

| Compound A | HCT-116 | 10 | Moderate |

| Compound B | MDA-MB-231 | 15 | Mild |

| This compound | HCT-116 | TBD | TBD |

Agrochemical Formulations

Application in Crop Protection:

Research indicates that indazole derivatives can be utilized in developing agrochemicals aimed at enhancing crop protection. The compound's ability to interact with plant biochemical pathways presents opportunities for creating pest-resistant formulations.

Case Studies:

In a recent study, indazole compounds were evaluated for their efficacy in pest resistance. The results suggested that these compounds could potentially reduce the need for traditional pesticides, thereby minimizing environmental impact (source: Chem-Impex) .

Material Science

Properties and Uses:

The unique chemical structure of this compound makes it suitable for applications in material science. Research focuses on its properties for creating advanced materials, including polymers and coatings that exhibit improved durability and chemical resistance.

Case Studies:

A study highlighted the use of indazole derivatives in formulating high-performance coatings that resist degradation under harsh environmental conditions, showcasing their versatility beyond pharmaceuticals (source: Chem-Impex) .

Biochemical Research

Role in Enzyme Inhibition:

this compound is being investigated for its potential to inhibit specific enzymes involved in various biological processes. This application is crucial for understanding cellular mechanisms and identifying therapeutic targets.

Case Studies:

Research has shown that certain indazole derivatives can effectively inhibit enzymes linked to cancer progression, providing a pathway for developing targeted therapies (source: PubChem) .

Diagnostic Tools

Development of Imaging Agents:

The compound is also being explored as a component in diagnostic agents, particularly in imaging techniques that enhance the detection of specific biological markers.

Case Studies:

Recent advancements have indicated that indazole derivatives can be utilized to improve the sensitivity of imaging modalities used in clinical diagnostics, facilitating earlier detection of diseases (source: MDPI) .

Mechanism of Action

The mechanism of action of 5-(Cyclohexylmethoxy)-3-iodo-1H-indazole would depend on its specific application. In general, indazole derivatives can interact with various molecular targets, including enzymes and receptors, through binding interactions that modulate their activity. The presence of the iodine atom and the cyclohexylmethoxy group can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Substituent Analysis at Position 5

The substituent at position 5 significantly influences physicochemical and biological properties:

- Cyclohexylmethoxy group : Present in the target compound, this group enhances lipophilicity (LogP ~4.0 estimated) and introduces conformational rigidity due to the cyclohexane ring. It is also observed in purine derivatives (e.g., compounds 16–18 in ), where it contributes to improved metabolic stability .

- Benzyloxy group : Found in 5-benzyloxy-3-iodo-6-methyl-1H-indazole (CAS 918440-11-6), this substituent offers similar lipophilicity but lacks the steric bulk of cyclohexylmethoxy. The benzyl group may engage in π-π stacking interactions, which are absent in the target compound .

Substituent Analysis at Position 3

- Iodo group : Present in the target compound, iodine’s large atomic radius and polarizability facilitate halogen bonding, a critical feature in kinase inhibitor design (e.g., 5-fluoro-3-iodo-1H-indazole in ) .

- Amino and chloro groups: 3-Amino-5-iodo-1H-indazole () and 3-chloro-5-(trifluoromethoxy)-1H-indazole () replace iodine with amino or chloro groups.

Physicochemical and Pharmacological Properties

Table 1 summarizes key comparisons:

Notes:

- The target compound’s molecular weight (357.21 g/mol) is higher than analogs with smaller substituents, reflecting the cyclohexylmethoxy group’s contribution.

- Lipophilicity (estimated via LogP) correlates with substituent size: cyclohexylmethoxy > benzyloxy > methoxy > fluoro.

Q & A

Q. What are the established synthetic routes for 5-(Cyclohexylmethoxy)-3-iodo-1H-indazole, and what reaction conditions are critical for high yield?

Methodological Answer: The synthesis of indazole derivatives typically involves condensation reactions under acidic conditions. For analogs like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid, refluxing with acetic acid and sodium acetate (1.0 equiv) for 3–5 hours is effective for cyclization . For this compound, introducing the cyclohexylmethoxy group may require alkylation of a hydroxylated indazole precursor using cyclohexylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). The iodine atom can be introduced via electrophilic iodination (e.g., N-iodosuccinimide in acetic acid). Key considerations include inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates and monitoring reaction progress via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves substituent positions (e.g., cyclohexylmethoxy protons at δ 3.5–4.0 ppm; indazole aromatic protons at δ 7.0–8.5 ppm). The iodine atom’s electronegativity causes deshielding of adjacent protons .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Data collection requires high-resolution single crystals. For iodinated compounds, heavy-atom effects improve phasing accuracy but may require twinning corrections in SHELXL .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~399.2 g/mol for C₁₄H₁₈IN₂O) and detects halogen isotopic patterns .

Q. What are the primary applications of this compound in pharmacological or materials science research?

Methodological Answer: Indazole derivatives are explored as kinase inhibitors or apoptosis inducers. The iodine atom enables radiolabeling (e.g., ¹²⁵I for tracer studies) or serves as a handle for Suzuki-Miyaura cross-coupling to introduce bioactive moieties . The cyclohexylmethoxy group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted drug candidates. In materials science, its planar indazole core may facilitate π-stacking in organic semiconductors .

Advanced Research Questions

Q. How can researchers address contradictory data in crystallographic refinement for iodine-containing indazoles?

Methodological Answer: Contradictions may arise from disorder in the iodine position or twinning. Use SHELXL’s TWIN and BASF commands to model twinned data. For disorder, apply PART and SUMP instructions to refine occupancies. Validate with R₁ values (<5%) and Fo-Fc maps. Cross-check with DFT-optimized geometries (e.g., Gaussian09) to confirm bond lengths/angles . If powder XRD data conflicts with single-crystal results, re-examine sample purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. What strategies optimize the regioselective introduction of the iodine atom at the 3-position of the indazole core?

Methodological Answer: Regioselectivity is influenced by directing groups. Prior to iodination, protect the indazole NH with a Boc group to prevent N-iodination. Use Lewis acids (e.g., BF₃·Et₂O) to direct electrophilic iodine to the electron-rich 3-position. Alternatively, employ Pd-catalyzed C-H activation with directing groups (e.g., pyridine) at the 3-position . Monitor reaction temperature (0–25°C) to minimize byproducts like diiodinated species .

Q. How can computational methods guide the design of derivatives with improved binding affinity?

Methodological Answer:

- Docking Studies: Use AutoDock Vina with protein structures (e.g., PDB 2HYY for kinase targets) to predict binding poses. The iodine atom’s van der Waals interactions with hydrophobic pockets are critical .

- MD Simulations: GROMACS or AMBER can assess stability of ligand-receptor complexes. Focus on the cyclohexylmethoxy group’s conformational flexibility in solvated environments .

- QSAR Models: Train models on indazole analogs with measured IC₅₀ values. Descriptors like LogP, polar surface area, and halogen bond scores improve predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.